Fmoc-L-beta-homoalanine

説明

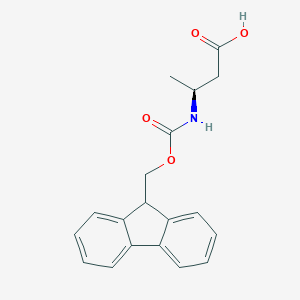

Structure

3D Structure

特性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMLSPRRJWJJQD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941092 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193954-26-6 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Non-canonical Amino Acids in Drug Discovery

An In-Depth Technical Guide to Fmoc-L-beta-homoalanine: A Core Building Block for Advanced Peptide Synthesis

In the landscape of modern drug development and biochemical research, peptides represent a class of molecules with immense therapeutic potential. However, native peptides composed of α-amino acids often suffer from limitations such as poor metabolic stability and limited conformational diversity. To overcome these challenges, researchers have turned to non-canonical amino acids, with β-amino acids emerging as particularly valuable building blocks.[1][2][3] The incorporation of β-amino acids into peptide backbones can induce unique secondary structures, enhance proteolytic resistance, and ultimately lead to peptidomimetics with improved potency and bioavailability.[3][4]

This guide focuses on a key reagent in this field: This compound . As a Senior Application Scientist, this document will provide an in-depth exploration of its structure, properties, synthesis, and application. The core objective is to equip researchers, chemists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile compound in their research endeavors.

Physicochemical Properties and Molecular Structure

This compound, systematically named (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, is a cornerstone reagent for the introduction of a β-amino acid residue into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS).[5][6] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 193954-26-6 | [5][6][7] |

| Molecular Formula | C₁₉H₁₉NO₄ | [5][7] |

| Molecular Weight | 325.36 g/mol | [5][6][7] |

| Appearance | White to off-white powder | [5][8] |

| Purity | Typically ≥98.0% (HPLC) | [6][9] |

| Optical Rotation | [α]D²⁰ = +11 ± 2° (c=1 in DMF) | [5] |

| Storage | 2-8°C | [5][6] |

Deconstructing the Molecular Architecture

The structure of this compound can be understood by examining its three principal components: the β-amino acid core, the chiral center, and the N-terminal protecting group.

-

L-beta-homoalanine Core : Unlike a standard α-amino acid where the amino group is attached to the α-carbon (the carbon adjacent to the carboxyl group), in a β-amino acid, the amino group is attached to the β-carbon. This extra methylene group in the backbone is the defining feature that imparts unique conformational properties and resistance to enzymatic degradation.

-

Chiral Center (S-configuration) : The "L-" designation in the common name corresponds to the (S)-configuration at the chiral center (the β-carbon). This stereochemistry is crucial for controlling the three-dimensional arrangement of the resulting peptide.

-

Fmoc Protecting Group : The amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is the linchpin of the most widely used orthogonal strategy in SPPS, prized for its stability in acidic conditions and its selective removal under mild basic conditions.[10][11][12]

Caption: Chemical structure of this compound.

Synthesis and Quality Control

The synthesis of this compound is a critical process that dictates its purity and suitability for peptide synthesis. While several routes exist, a common and effective method involves the N-protection of L-beta-homoalanine.

General Synthetic Workflow

A standard approach is the reaction of L-beta-homoalanine with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[13]

Causality of Experimental Choices:

-

Solvent System : The reaction is typically performed in a biphasic system, such as dioxane and an aqueous sodium carbonate or bicarbonate solution. The aqueous base deprotonates the amino group of the L-beta-homoalanine, making it a nucleophile. The organic solvent (dioxane) is required to dissolve the Fmoc-reagent.

-

Base : A mild inorganic base like sodium carbonate is used to maintain a pH that facilitates the reaction while minimizing side reactions, such as hydrolysis of the Fmoc-reagent.

-

Temperature : The reaction is often initiated at low temperatures (e.g., in an ice bath) to control the exothermic reaction between the Fmoc-reagent and the amine, then allowed to warm to room temperature to ensure completion.[13]

-

Workup : Post-reaction, an acid-base workup is crucial. The mixture is washed with a non-polar solvent (e.g., ether) to remove unreacted Fmoc-reagent and byproducts. The aqueous layer is then acidified, which protonates the carboxyl group of the product, causing it to precipitate or be extracted into an organic solvent like ethyl acetate.[13]

Caption: General workflow for the synthesis of this compound.

Analytical Characterization and Quality Assurance

To ensure the suitability of this compound for SPPS, rigorous quality control is essential. As a self-validating system, each batch must be tested to confirm its identity and purity.

| Analysis Method | Purpose | Typical Specification |

| Chiral HPLC | To determine purity and confirm enantiomeric excess. | ≥99.5% (Chiral HPLC)[5] |

| ¹H NMR | To confirm the chemical structure and identify impurities. | Conforms to structure[14] |

| Mass Spectrometry | To confirm the molecular weight. | Matches theoretical value (325.36) |

| Optical Rotation | To confirm the stereochemistry (S-configuration). | +11 ± 2° (c=1 in DMF)[5] |

Application in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS.[5] The Fmoc/tBu strategy is favored due to its use of milder reagents compared to older Boc-based methods.[12]

The SPPS Cycle: A Step-by-Step Protocol

The incorporation of an this compound residue into a peptide chain anchored to a solid support (resin) follows a repetitive cycle.

Protocol for a Single Coupling Cycle:

-

Resin Swelling : The peptide-resin from the previous cycle is washed and swollen in a suitable solvent, typically N,N-dimethylformamide (DMF). This is critical for ensuring that all reactive sites on the resin are accessible.

-

Fmoc Deprotection : The N-terminal Fmoc group of the resin-bound peptide is removed.

-

Reagent : A solution of 20% piperidine in DMF is added to the resin.[15]

-

Mechanism : Piperidine, a secondary amine, induces a β-elimination reaction, cleaving the Fmoc group and liberating the N-terminal amine. The dibenzofulvene byproduct is scavenged by piperidine to prevent side reactions.[10][11]

-

Time : Typically 5-20 minutes. The cleavage can be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct.

-

-

Washing : The resin is thoroughly washed with DMF to remove all traces of piperidine and the cleaved Fmoc byproduct. This step is vital, as residual base would neutralize the incoming activated amino acid.

-

Amino Acid Activation & Coupling : this compound is activated and coupled to the newly exposed amine.

-

Activation : The carboxylic acid of this compound is converted into a more reactive species. Common activating agents include carbodiimides like DIC combined with an additive like HOBt or Oxyma Pure.

-

Coupling : The activated this compound solution is added to the resin, and the reaction proceeds to form a new peptide bond.

-

Monitoring : The completion of the coupling reaction can be monitored using a qualitative test like the Kaiser test, which detects free primary amines.[10]

-

-

Washing : The resin is washed again with DMF to remove excess reagents and byproducts. The cycle can then be repeated to add the next amino acid.

Caption: The cycle for incorporating this compound in SPPS.

Conclusion: A Versatile Tool for Innovative Peptide Design

This compound is more than just a protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its unique β-amino acid structure provides a pathway to developing novel peptide-based therapeutics with enhanced stability and specific conformational properties.[1][5][16] A thorough understanding of its properties, synthesis, and application in SPPS, as detailed in this guide, is fundamental to leveraging its full potential in the design of next-generation bioactive molecules.

References

- (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid. PubChem. [Link]

- FMOC-D-BETA-HOMOALANINE CAS 201864-71-3.

- Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

- Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries.

- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

- Preparation method of Fmoc-beta-Ala-AA-OH.

- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.

- Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biom

- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.

- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. [Link]

- Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu.

- 193954-26-6 this compound manufacturer. Tongsheng Amino Acid. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc-b-Homoala-OH = 98.0 HPLC 193954-26-6 [sigmaaldrich.com]

- 7. (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | C19H19NO4 | CID 5706672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. watson-int.com [watson-int.com]

- 9. High Quality 193954-26-6 this compound manufacturer Manufacturer and Supplier | Tongsheng Amino Acid [sctsgroup.com]

- 10. chempep.com [chempep.com]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 13. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 14. This compound | 193954-26-6 [chemicalbook.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Fmoc-L-beta-homoalanine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Fmoc-L-beta-homoalanine is a cornerstone building block in modern peptide chemistry, offering unique structural properties that are increasingly leveraged in the design of novel therapeutics and advanced biomaterials. This guide provides an in-depth analysis of its physical and chemical properties, alongside field-proven protocols for its application, empowering researchers to harness its full potential.

Core Molecular Attributes of this compound

This compound, systematically named (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, is a derivative of the non-proteinogenic amino acid L-beta-homoalanine. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function is pivotal for its utility in solid-phase peptide synthesis (SPPS).[1][2][3][4][5]

Structural Identity

The molecular structure of this compound is characterized by a chiral center at the beta-carbon, an additional methylene group in the backbone compared to its alpha-amino acid counterpart, and the bulky Fmoc protecting group. This unique arrangement imparts distinct conformational properties to peptides incorporating this residue.

| Identifier | Value |

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid[2][4] |

| CAS Number | 193954-26-6[1][3] |

| Molecular Formula | C₁₉H₁₉NO₄[1][3] |

| Molecular Weight | 325.36 g/mol [1][3] |

| Canonical SMILES | CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[2][4] |

| InChI Key | LYMLSPRRJWJJQD-LBPRGKRZSA-N[2][4] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| Appearance | White to off-white powder | [1][3] |

| Purity | ≥ 97% (HPLC) | [5] |

| Melting Point | While not definitively reported for the L-enantiomer, the D-enantiomer has a reported melting point of 97-99 °C. Similar derivatives like Fmoc-(2-furyl)-L-β-homoalanine melt at 139-145 °C, and Fmoc-(3-thienyl)-L-β-homoalanine at 156-162 °C, suggesting a relatively high melting point. | [2][6][7] |

| Optical Rotation | [α]D²⁰ = 11 ± 2º (c=1 in DMF) | [1][3] |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and exhibits moderate water solubility. | [5] |

| Storage | 0 - 8 °C | [1][3] |

Synthesis and Purification Overview

The synthesis of this compound typically involves the protection of the amino group of L-beta-homoalanine with an Fmoc-reagent. A common method is the reaction of the amino acid with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[8]

General Synthetic Workflow

Caption: General workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

-

Dissolution: Dissolve L-beta-homoalanine in a 10% aqueous sodium carbonate solution.

-

Fmoc Protection: Cool the solution to 0°C and add a solution of Fmoc-OSu in acetone dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Acidify the mixture with 1 M HCl to precipitate the product.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by recrystallization.[8]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in peptide synthesis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of Fmoc-amino acids.[9]

Recommended HPLC Protocol:

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for purity analysis. For higher resolution of potential impurities, a shallower gradient is recommended. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Sample Preparation | Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.[9][10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation.

¹H NMR Data (400 MHz, CDCl₃): A representative ¹H NMR spectrum of a similar compound, Fmoc-beta-alanine, shows characteristic peaks for the Fmoc group and the amino acid backbone.[11] For this compound, the spectrum is expected to show:

-

Fmoc Protons: A series of multiplets between 7.3 and 7.8 ppm.

-

CH and CH₂ of Fmoc: Signals around 4.2-4.4 ppm.

-

NH Proton: A broad singlet, typically around 5.2 ppm.

-

CH of beta-homoalanine: A multiplet.

-

CH₂ of beta-homoalanine: A multiplet.

-

CH₃ of beta-homoalanine: A doublet.

A detailed analysis of a high-resolution spectrum is necessary for unambiguous peak assignment.

Caption: Workflow for ¹H NMR analysis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for introducing conformational constraints and modifying the biological activity of peptides.[1] Its incorporation follows the standard Fmoc-SPPS cycle.

SPPS Workflow for Incorporation

Caption: Standard workflow for incorporating this compound in SPPS.

Detailed Coupling Protocol

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least one hour.[12]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once to ensure complete deprotection.[1]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent such as HBTU/HATU and an organic base like N,N-diisopropylethylamine (DIEA) in DMF.[12]

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[1]

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Conclusion

This compound is a versatile and valuable reagent for peptide chemists. Its unique structural features offer opportunities to design peptides with enhanced stability and novel biological activities. A thorough understanding of its physical and chemical properties, coupled with optimized protocols for its synthesis, characterization, and incorporation into peptides, is paramount for successful research and development endeavors in the field of peptide science.

References

- UCI Department of Chemistry.

- ScienceOpen.

- Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- ResearchGate. A general process of solid-phase peptide synthesis (SPPS) with Fmoc... [Link]

- Google Patents.

- Phenomenex.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). [Link]

- ResearchGate. Comparison of chromatograms of FMOC-DL-Alanine-OH in RP-HPLC and SFC. Experimental conditions: column... [Link]

- The Royal Society of Chemistry.

- Queen's University. Bio NMR spectroscopy. [Link]

- PubChem. Fmoc-beta-T-butyl-L-alanine. [Link]

- Ferreira, A. M., et al. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- Aapptec Peptides. Fmoc-beta-HAla-OH [193954-26-6]. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS 193954-26-6: this compound | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. FMOC-D-BETA-HOMOALANINE | 201864-71-3 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 12. chem.uci.edu [chem.uci.edu]

Introduction: The Emergence of Non-Canonical Amino Acids in Peptide Science

An In-Depth Technical Guide to Fmoc-L-beta-homoalanine: Properties, Synthesis, and Application in Modern Peptide Chemistry

In the landscape of drug discovery and materials science, peptides represent a class of molecules with unparalleled specificity and biological activity. However, their therapeutic potential is often hampered by poor metabolic stability, primarily due to rapid degradation by endogenous proteases. The strategic incorporation of non-canonical amino acids is a field-proven approach to overcome this limitation. This compound ((S)-3-(Fmoc-amino)-butyric acid) is a premier example of such a building block, designed for seamless integration into synthetic peptide workflows.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its fundamental properties, the rationale behind its use, detailed protocols for its synthesis and application, and its role in creating next-generation peptide-based tools and therapeutics. The fluorenylmethoxycarbonyl (Fmoc) protecting group makes it perfectly suited for modern solid-phase peptide synthesis (SPPS), while the β-homoalanine backbone imparts unique and advantageous structural properties to the final peptide.[1][2][3]

Physicochemical Properties and Characterization

A thorough understanding of a building block's properties is the foundation of its effective application. This compound is a white to off-white crystalline powder, and its key physicochemical characteristics are summarized below.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₉NO₄ | [1][4][5][6] |

| Molecular Weight | 325.36 g/mol | [1][4][5][6] |

| CAS Number | 193954-26-6 | [1][4] |

| Synonyms | Fmoc-L-β-HomoAla-OH, (S)-3-(Fmoc-amino)-butyric acid | [1][4] |

| Appearance | White to off-white powder | [1][7] |

| Purity | Typically ≥98.0% (HPLC) | [1] |

| Storage Conditions | 2-8°C, away from light | [1][4][7] |

| Solubility | Soluble in DMF, NMP, DCM | [8] |

Standard characterization involves High-Performance Liquid Chromatography (HPLC) to confirm purity and Nuclear Magnetic Resonance (NMR) spectroscopy to verify its chemical structure.[1][9][10]

The Strategic Advantage of the β-Amino Acid Backbone

The core value of this compound lies in its β-amino acid structure. Unlike canonical α-amino acids where the amino group is attached to the α-carbon (the same carbon as the carboxyl group), β-amino acids have the amino group on the β-carbon, one atom further away.[11] This seemingly minor change has profound implications for peptide chemistry.

Causality Behind its Utility:

-

Enhanced Proteolytic Resistance: The altered peptide backbone is not a natural substrate for most proteases, significantly increasing the in-vivo half-life of peptides containing it.[8][11][12] This is a critical feature for the development of peptide-based drugs.

-

Unique Conformational Properties: The additional methylene group in the backbone provides greater flexibility and induces unique secondary structures, such as stable helices and sheets, that are distinct from those formed by α-peptides.[8][12] This allows for the design of peptidomimetics with novel receptor binding affinities and specificities.[8]

-

Versatile Building Block: It serves as a versatile tool for creating complex molecular architectures, modifying biomolecules, and engineering proteins with enhanced functions.[1]

Caption: Structural comparison of a standard α-amino acid and a β-homoamino acid.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides insight into its chemistry. The protocol involves the protection of the amino group of L-beta-homoalanine using an Fmoc-donating reagent.

Experimental Protocol: Fmoc Protection of L-beta-homoalanine

This protocol is a self-validating system; successful execution yields a product that can be verified by standard analytical methods (NMR, HPLC, MS).

-

Dissolution of Amino Acid: Dissolve L-beta-homoalanine (1 equivalent) in a 10% aqueous sodium carbonate (Na₂CO₃) solution. The basic solution deprotonates the amino group, making it a more effective nucleophile.

-

Cooling: Cool the solution to 0°C in an ice bath. This helps to control the exothermicity of the reaction and minimize side reactions.

-

Preparation of Fmoc Reagent: In a separate flask, dissolve N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in a suitable organic solvent like dioxane or acetone.[9] Fmoc-OSu is a common and efficient reagent for Fmoc protection.

-

Fmocylation Reaction: Add the Fmoc-OSu solution dropwise to the stirring amino acid solution, maintaining the temperature at 0°C. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.[9] Continuous stirring ensures complete reaction.

-

Reaction Quench and Workup: After the reaction is complete (monitored by TLC), dilute the mixture with water and perform an ether wash to remove unreacted Fmoc-OSu and other organic impurities.[9]

-

Acidification and Extraction: Acidify the aqueous layer to a pH of ~2 using 1 M HCl.[9] This protonates the carboxylic acid, causing the Fmoc-protected product to precipitate or become extractable into an organic solvent. Extract the product multiple times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield pure, solid this compound.[9]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[1] This methodology allows for the efficient, stepwise construction of a peptide chain on an insoluble resin support.[3]

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Incorporation of this compound via Manual SPPS

This protocol outlines the incorporation of a single this compound residue onto a growing peptide chain attached to a resin (e.g., Rink Amide resin for a C-terminal amide).[3][13]

-

Resin Preparation: Start with the peptide-resin in a suitable reaction vessel. Ensure the N-terminal Fmoc group from the previous amino acid has been removed.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in dimethylformamide (DMF) to the resin.[13]

-

Agitate for 5-20 minutes to cleave the Fmoc group, exposing the free N-terminal amine.

-

Drain the vessel and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[13]

-

Self-Validation: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful deprotection.[14]

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading).

-

Add a coupling agent such as HATU (0.95 equivalents relative to the amino acid) and a base like diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF.[13]

-

Allow this activation mixture to pre-activate for 5-15 minutes. The rationale is to form a highly reactive acyl-guanidinium species, primed for efficient amide bond formation.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate at room temperature for 1-4 hours.[13] The extended backbone of a β-amino acid can sometimes lead to slower coupling kinetics, necessitating a longer reaction time compared to α-amino acids.

-

Drain the vessel and wash the resin thoroughly with DMF.

-

Self-Validation: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates that all free amines have reacted, signifying a complete coupling reaction.

-

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

-

Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.[3]

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[3]

Advanced Applications and Future Outlook

This compound is more than just a tool for stability; it is an enabler of innovation. Its applications extend into several cutting-edge areas of research:

-

Drug Development: It is a key component in the design of novel peptide therapeutics with improved pharmacokinetic profiles.[1][12] The incorporation of β-amino acids has led to potent and selective opioid receptor agonists, somatostatin analogues, and enzyme inhibitors.[8][15]

-

Bioconjugation: The unique structure can be leveraged to modify biomolecules, attaching drugs or imaging agents to proteins for targeted therapies and diagnostics.[1]

-

Materials Science: β-peptides can self-assemble into well-defined nanostructures, making them valuable for the development of novel biomaterials.

The continued exploration of β-amino acids like L-beta-homoalanine promises to yield peptides with unprecedented stability and function, pushing the boundaries of medicinal chemistry and biotechnology.

References

- 193954-26-6 this compound manufacturer - Tongsheng Amino Acid. [Link]

- Fmoc-beta-HAla-OH - Aapptec Peptides. [Link]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory - UCI Department of Chemistry. [Link]

- Beta Amino Acids and Beta Homo Amino Acids - Aapptec Peptides. [Link]

- FMOC-D-BETA-HOMOALANINE CAS 201864-71-3 - Watson Intern

- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - ResearchG

- Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review - Hilaris Publisher. [Link]

- Biological Applications of β-amino acids and its derivatives - ResearchG

- Practical Synthesis Guide to Solid Phase Peptide Chemistry - Aapptec. [Link]

- Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries - ACS Public

- Novabiochem® Letters: 3/11 - EMD Millipore. [Link]

- Guide to Solid Phase Peptide Synthesis - AAPPTEC. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. This compound, CasNo.193954-26-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. High Quality 193954-26-6 this compound manufacturer Manufacturer and Supplier | Tongsheng Amino Acid [sctsgroup.com]

- 6. peptide.com [peptide.com]

- 7. watson-int.com [watson-int.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 193954-26-6 [chemicalbook.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.uci.edu [chem.uci.edu]

- 14. peptide.com [peptide.com]

- 15. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-beta-homoalanine

Introduction: The Significance of β-Amino Acids in Modern Peptide Science

In the landscape of peptide chemistry and drug development, the incorporation of non-canonical amino acids is a cornerstone strategy for creating novel therapeutics with enhanced properties. Among these, β-amino acids are of paramount importance. By introducing an additional carbon atom into the peptide backbone, β-amino acids induce unique conformational constraints, often leading to the formation of stable secondary structures like helices and turns.[1][2] This structural rigidity can significantly enhance binding affinity to biological targets and, crucially, confer increased resistance to proteolytic degradation—a major hurdle in the development of peptide-based drugs.[2]

Fmoc-L-β-homoalanine, the N-terminally protected form of (S)-3-aminobutanoic acid, is a particularly valuable building block in this context.[3] It serves as a chiral precursor for synthesizing peptidomimetics and other complex molecules. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for its application in modern solid-phase peptide synthesis (SPPS), allowing for iterative, controlled chain elongation under mild, base-labile deprotection conditions.[4][5][6]

This guide provides a comprehensive, field-proven overview of the synthesis and purification of Fmoc-L-β-homoalanine. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying causality of experimental choices, ensuring both technical accuracy and practical applicability.

Part 1: Strategic Synthesis of the L-β-Homoalanine Precursor

The critical challenge in synthesizing the target molecule lies in establishing the correct stereochemistry of the precursor, L-β-homoalanine. While numerous methods exist for the asymmetric synthesis of β-amino acids, including transition metal catalysis and Mannich reactions, enzymatic and diastereoselective approaches offer robust and scalable solutions.[7][8]

Causality of Synthetic Strategy: Why an Enzymatic Approach?

For achieving high enantiomeric purity, biocatalysis presents a compelling option. Specifically, ω-transaminases have emerged as powerful tools for the synthesis of chiral amines and amino acids.[9][10] These enzymes can catalyze the asymmetric amination of a prochiral ketone or the kinetic resolution of a racemic amine, offering high selectivity under mild, environmentally benign conditions.[10] An alternative, classical chemical approach involves the diastereoselective alkylation of a chiral glycine equivalent, which provides excellent stereochemical control.[11][12]

This guide will outline a dual-enzyme cascade biotransformation, a modern and efficient route starting from an inexpensive precursor like fumaric acid. This method leverages an ammonia-lyase followed by a decarboxylase to produce β-alanine, which can be resolved to the L-enantiomer.[13]

Visualizing the Synthetic Pathway

Caption: Overall workflow for the synthesis and purification of Fmoc-L-β-homoalanine.

Part 2: N-Terminal Fmoc Protection: A Self-Validating Protocol

The protection of the amino group of L-β-homoalanine with the Fmoc group is a critical step that renders the molecule suitable for SPPS. The choice of the Fmoc-donating reagent and reaction conditions directly impacts the purity of the final product.

Expertise in Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

The Fmoc group is typically installed using either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under Schotten-Baumann conditions.[14][15]

-

Fmoc-Cl: Highly reactive, but can lead to the formation of dipeptide impurities if the reaction becomes too acidic.[14]

-

Fmoc-OSu: A stable, crystalline solid that is easier to handle. However, its use is associated with a well-documented side reaction: the formation of Fmoc-β-alanine via a Lossen-type rearrangement of the succinimide moiety.[16][17][18][19] This impurity is notoriously difficult to remove from the desired product.[16]

Trustworthiness through Mitigation: To ensure the integrity of the final product, this guide utilizes Fmoc-OSu but incorporates critical control steps to minimize the formation of the Fmoc-β-alanine impurity. The key is to use a slight excess of the amino acid relative to the Fmoc-OSu reagent, ensuring the complete consumption of the latter and preventing base-catalyzed degradation.

Experimental Protocol: Fmoc Protection

-

Dissolution: Dissolve L-β-homoalanine (1.0 equivalent) in a 10% aqueous sodium carbonate (Na₂CO₃) solution. The basic solution deprotonates the amino group, rendering it nucleophilic.

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermic reaction and minimize side reactions.

-

Reagent Preparation: In a separate flask, dissolve Fmoc-OSu (0.95 equivalents) in acetone or dioxane.

-

Fmocylation: Add the Fmoc-OSu solution dropwise to the stirred amino acid solution while maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours or overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction:

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other organic-soluble non-polar impurities.[20]

-

Carefully acidify the aqueous layer to a pH of ~2 using 1 M HCl.[1] The desired product, being a carboxylic acid, will precipitate out of the solution.

-

Extract the precipitated product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[1][20]

-

Visualizing the Protection Mechanism & Side Reaction

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 17. researchgate.net [researchgate.net]

- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's In-Depth Technical Guide to Commercial Fmoc-L-beta-homoalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fmoc-L-beta-homoalanine in Peptide Science

In the landscape of innovative peptide therapeutics and advanced biochemical probes, the incorporation of non-canonical amino acids is a cornerstone of modern drug discovery and development. Among these, beta-amino acids, and specifically this compound, offer a unique strategic advantage. The additional methylene group in the backbone of beta-amino acids imparts a profound influence on the conformational preferences of the resulting peptide, often leading to the formation of stable secondary structures such as helices and sheets.[1] This structural pre-organization can enhance binding affinity and selectivity for biological targets, a critical attribute for therapeutic efficacy. Furthermore, the beta-amino acid backbone confers increased resistance to proteolytic degradation, a significant hurdle in the development of peptide-based drugs.

This compound, with its (S)-3-(Fmoc-amino)butyric acid structure, is a versatile building block for solid-phase peptide synthesis (SPPS).[2][3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to this process, enabling the stepwise and controlled assembly of peptide chains under mild basic conditions.[4][5] This guide provides a comprehensive technical overview for researchers and drug development professionals on the commercial landscape of this compound, stringent quality control methodologies for incoming material, and detailed protocols for its effective incorporation into synthetic peptides.

Commercial Supplier Landscape for this compound

A researcher's success in peptide synthesis is intrinsically linked to the quality of the starting materials. The commercial availability of this compound from various suppliers necessitates a careful evaluation of their offerings. The following table summarizes key technical specifications from a selection of commercial vendors to aid in the procurement process. It is imperative to note that while this table provides a snapshot, researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate data.[6]

| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula | Molecular Weight | Storage Conditions |

| Chem-Impex | ≥ 99.5%[7] | Chiral HPLC[7] | 193954-26-6[7] | C₁₉H₁₉NO₄[7] | 325.36[7] | 0 - 8 °C[7] |

| Sigma-Aldrich | ≥ 98.0%[8] | HPLC[8] | 193954-26-6[8] | C₁₉H₁₉NO₄[8] | 325.36[8] | 2 - 8 °C[8] |

| Henan Sunlake | 99%[9] | Not Specified | 193954-26-6[9] | C₁₉H₁₉NO₄[9] | 325.36[9] | Room Temperature[9] |

| Aapptec Peptides | Lot-specific[10] | CoA dependent[10] | 193954-26-6[10] | C₁₉H₁₉NO₄[10] | 325.4[6] | Not Specified |

| Anaspec | ≥ 95%[11] | HPLC[11] | 193954-26-6[11] | C₁₉H₁₉NO₄[11] | 325.4[11] | 4 °C[11] |

| Alfa Chemistry | Not Specified | Not Specified | 193954-26-6[12] | C₁₉H₁₉NO₄[12] | 325.4[12] | 4 °C[12] |

The Criticality of Incoming Quality Control: A Self-Validating System

The adage "garbage in, garbage out" is particularly resonant in peptide synthesis. Impurities in the Fmoc-amino acid building blocks can lead to a cascade of undesirable side reactions, culminating in difficult purifications and compromised final peptide quality. A crucial, yet often overlooked, aspect of working with commercially supplied Fmoc-amino acids is the potential for contamination with beta-alanine-related impurities.[7][9] Specifically, the formation of Fmoc-beta-alanine-OH can occur during the synthesis of the Fmoc-amino acid itself, particularly when Fmoc-OSu is used as the protecting reagent.[7][9] This impurity can be incorporated into the growing peptide chain, leading to deletion sequences that are often difficult to separate from the target peptide.[7]

Therefore, a robust in-house quality control (QC) protocol for incoming this compound is not merely a recommendation but a necessity for ensuring experimental reproducibility and the integrity of the final product.

Experimental Protocol: Quality Control of Incoming this compound

This protocol outlines a comprehensive approach to validating the identity, purity, and chiral integrity of commercially supplied this compound.

1. Visual Inspection and Solubility Check:

-

Procedure: Visually inspect the material. It should be a white to off-white powder.[7] Assess solubility in DMF, the primary solvent for SPPS.

-

Expected Outcome: The material should be free of colored impurities and should dissolve completely in DMF at the concentrations typically used for SPPS.

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A reverse-phase HPLC system with a C18 column and a UV detector.

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water.

-

B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient: A linear gradient of 5% to 95% B over 20 minutes.

-

Detection: UV absorbance at 265 nm and 301 nm (characteristic for the Fmoc group).

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in 50:50 acetonitrile:water.

-

Analysis: The chromatogram should show a single major peak corresponding to the product. The purity should be consistent with the supplier's specifications (typically >98%). Pay close attention to any early eluting peaks that might correspond to Fmoc-OH or other small molecule impurities, and for the presence of a peak corresponding to Fmoc-beta-alanine-OH.

3. Identity Confirmation by Mass Spectrometry (MS):

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Sample Preparation: Dilute the HPLC sample with a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: The mass spectrum should show a prominent ion corresponding to the [M-H]⁻ or [M+H]⁺ of this compound (C₁₉H₁₉NO₄, MW: 325.36). The expected m/z for [M-H]⁻ is 324.13, and for [M+H]⁺ is 326.14.

4. Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. Key features in the ¹H NMR spectrum include the characteristic signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm, and the CH and CH₂ protons around 4.2-4.4 ppm), and the signals corresponding to the beta-homoalanine backbone.

5. Chiral Purity Assessment by Chiral HPLC:

-

Instrumentation: An HPLC system equipped with a chiral stationary phase column (e.g., a macrocyclic glycopeptide-based column).

-

Mobile Phase: Typically a polar organic mobile phase (e.g., methanol with a small amount of an acidic or basic modifier). The exact conditions will depend on the specific chiral column used.

-

Analysis: The chromatogram should show a single major peak for the L-enantiomer, with the D-enantiomer being below the detection limit or within the specified limits (typically <0.2%).

Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound

The following is a detailed, field-proven protocol for the incorporation of this compound into a growing peptide chain on a solid support using standard HBTU/HOBt activation chemistry.[13][14] This protocol assumes a manual synthesis, but the principles are directly applicable to automated peptide synthesizers.

Materials and Reagents:

-

This compound (pre-validated by QC)

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

0.5 M solution of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt) in DMF

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Resin with a free amino group (e.g., Rink Amide resin for C-terminal amides)

Experimental Workflow:

Step-by-Step Methodology:

1. Resin Swelling:

-

Swell the resin in DMF for at least 30 minutes in the reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of this compound:

-

In a separate vial, pre-activate the this compound. For a 0.1 mmol scale synthesis, use the following:

-

This compound (4 equivalents, 0.4 mmol, 130.1 mg)

-

HBTU/HOBt solution (3.9 equivalents, 0.39 mmol)

-

DIPEA (8 equivalents, 0.8 mmol, 139 µL)

-

-

Dissolve the this compound in a minimal amount of DMF. Add the HBTU/HOBt solution and then the DIPEA.

-

Allow the mixture to pre-activate for 1-2 minutes. The solution may turn yellow.[15]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min).

4. Monitoring the Coupling Reaction:

-

Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

5. Capping (Optional but Recommended):

-

If the Kaiser test is positive after a second coupling, it is advisable to cap any unreacted amino groups to prevent the formation of deletion peptides. This can be achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

6. Preparation for the Next Cycle:

-

After a successful coupling (and optional capping), the resin is ready for the deprotection of the newly added this compound to continue the peptide chain elongation.

Conclusion: A Foundation for Success in Peptide Development

The successful incorporation of this compound into synthetic peptides is a powerful strategy for enhancing their therapeutic potential. However, this success is not merely a matter of following a synthetic protocol. It is built upon a foundation of rigorous quality control of the starting materials and a deep understanding of the underlying chemistry of peptide synthesis. By implementing a self-validating system for incoming reagents and adhering to optimized coupling protocols, researchers and drug development professionals can harness the full potential of this unique building block to create novel and effective peptide-based therapeutics and research tools. The insights and methodologies presented in this guide are intended to provide a robust framework for achieving these goals with confidence and reproducibility.

References

- Hlebowicz, E., Andersen, A. J., Andersson, L., & Moss, B. A. (2005). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Research, 65(1), 90-97. [Link]

- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]

- Henan Sunlake Enterprise Corporation. (n.d.). This compound, CasNo.193954-26-6.

- Aapptec Peptides. (n.d.). Fmoc-beta-HAla-OH [193954-26-6].

- Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Google Patents. (n.d.). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.

- Anaspec. (n.d.). Fmoc-L-beta -homoalanine - 1 g.

- Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of peptide science : an official publication of the European Peptide Society, 14(6), 763–766. [Link]

- Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in biochemical sciences, 16, 350-353. [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids.

- MoBiTec. (n.d.). Fmoc-L-beta -homoalanine - 1 g.

- Aapptec Peptides. (n.d.). Fmoc-beta-HAla-OH [193954-26-6] Safety Information.

- The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.

- Vasilev, D., & Ivanova, G. (2019). Synthesis and Applications of Synthetic Peptides. In Peptide and Protein-Based Therapeutic Agents. IntechOpen. [Link]

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- ResearchGate. (n.d.). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?.

- Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society reviews, 35(4), 323–334. [Link]

- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

- Frontiers in Bioengineering and Biotechnology. (2023). Advances in the synthesis of β-alanine.

- Semantic Scholar. (n.d.). Peptide Synthesis and Applications.

- Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 7(1), 20–22. [Link]

- Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.

- Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.

- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.

- Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.

- ResearchGate. (n.d.). Comparison of chromatograms of FMOC-DL-Alanine-OH in RP-HPLC and SFC.

- BenchChem. (n.d.). Technical Guide: Synthesis and Characterization of Fmoc-β-Homoalanine(styryl)-OH.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. chempep.com [chempep.com]

- 9. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Peptide - Wikipedia [en.wikipedia.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-L-beta-homoalanine: Price, Availability, and Strategic Application

For researchers, medicinal chemists, and professionals in drug development, the selection of non-canonical amino acids is a critical decision point that dictates the novelty, stability, and therapeutic potential of peptide-based candidates. Among the diverse building blocks available, Fmoc-L-beta-homoalanine ((S)-3-(Fmoc-amino)butyric acid) emerges as a strategic choice for modifying peptide backbones. This guide provides a comprehensive technical overview of its market availability, pricing structure, quality control, and core applications, designed to empower scientists with the practical knowledge required for its effective procurement and utilization.

Introduction: The Strategic Value of a Backbone Extension

This compound is a derivative of alanine containing an additional methylene group in its backbone. This seemingly minor alteration from an alpha-amino acid to a beta-amino acid has profound implications for peptide chemistry. The incorporation of a β-amino acid introduces a C-C bond into the polyamide backbone, extending the distance between adjacent side chains. This modification fundamentally alters the conformational landscape of the resulting peptide, enabling the formation of unique secondary structures not accessible to natural α-peptides, such as various helices and turns.[1]

The primary driver for its use in therapeutic peptide design is the dramatic increase in resistance to enzymatic degradation.[2] Proteases, which readily cleave the peptide bonds of α-peptides, are often unable to recognize or hydrolyze the modified backbone of β-peptides, leading to significantly longer in vivo half-lives—a crucial attribute for any drug candidate.[1] this compound, therefore, is not merely a building block but a strategic tool for imparting drug-like properties to novel therapeutics.[3]

Market Analysis: Price and Availability

The procurement of specialized reagents like this compound requires careful consideration of purity, quantity, and supplier reliability. The market is served by a range of global suppliers, from large chemical corporations to specialized peptide synthesis companies. Pricing is highly dependent on the scale of purchase and the required purity grade.

| Supplier | Catalog Number (Example) | Purity Specification | Pack Size | Price (USD, Approx.) | Availability |

| Chem-Impex | 12776 | ≥ 99.5% (Chiral HPLC) | 100 mg | $65.40 | Ships Today |

| 250 mg | $112.67 | Ships Today | |||

| 1 g | $225.94 | Ships Today | |||

| 5 g | $813.32 | Ships Today | |||

| Sigma-Aldrich | Product sold under various catalog numbers (e.g., 47587) | ≥ 98.0% (HPLC) | Varies | Price on Request | In Stock |

| GL Biochem | GL-10178 | >98% | Custom/Bulk | Price on Request | In Stock |

| MoBiTec | ASP-AS-26847-F1 | Not specified | 1 g | Price on Request | Regional Availability |

| Various Chinese Suppliers | (See ChemicalBook) | Typically 98%+ | Gram to Kilogram | Varies | In Stock |

Note: Prices are subject to change and were accessed in January 2026. Researchers should always request a formal quote. Bulk pricing for kilogram quantities will be significantly lower on a per-gram basis.

Procurement Strategy: For initial research and small-scale synthesis (milligram to gram scale), established distributors like Chem-Impex offer transparent pricing and immediate availability for high-purity grades.[3] For process development and large-scale manufacturing, engaging directly with manufacturers such as GL Biochem or sourcing through platforms like ChemicalBook can provide significant cost advantages.[4]

Technical Specifications and Quality Control

Ensuring the quality of this compound is paramount for the success of a synthesis campaign. Impurities can lead to failed couplings, the generation of deletion sequences, or the introduction of hard-to-separate diastereomers.[3]

Key Specifications:

-

CAS Number: 193954-26-6

-

Molecular Formula: C₁₉H₁₉NO₄

-

Molecular Weight: 325.36 g/mol

-

Appearance: White to off-white powder[3]

-

Storage: 2-8°C, desiccated

The Criticality of Purity Analysis: A Self-Validating System

A certificate of analysis (CoA) from the supplier is the first step, but for drug development applications, independent verification is essential. The two most critical quality attributes are chemical purity and enantiomeric purity.

A. Chemical Purity via Reversed-Phase HPLC (RP-HPLC)

This analysis identifies and quantifies the target compound relative to any synthesis-related impurities, such as incomplete Fmoc protection or byproducts from the starting materials. A common impurity in the synthesis of Fmoc-amino acids using Fmoc-OSu is Fmoc-β-alanine, which can arise from a Lossen-type rearrangement of the reagent.[5]

B. Enantiomeric Purity via Chiral HPLC

For any chiral building block, confirming the enantiomeric excess (e.e.) is non-negotiable. The presence of the D-enantiomer will lead to the synthesis of a diastereomeric peptide, which can have different biological activity and is often very difficult to separate from the desired product.[3][6] Chiral HPLC, using a chiral stationary phase (CSP), is the gold standard for this determination.[7][8] An enantiomeric purity of ≥99.5% is recommended for therapeutic applications.

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is more than a simple amino acid derivative; it is a powerful enabling technology for modern peptide drug discovery. [9][10]Its ability to confer proteolytic stability and introduce unique conformational constraints makes it an invaluable tool for overcoming the inherent pharmacokinetic limitations of natural peptides. [2]By understanding the landscape of its commercial availability, implementing rigorous quality control protocols, and applying optimized synthesis methodologies, researchers can confidently and effectively leverage this compound to engineer the next generation of peptide therapeutics.

References

- Komaravolu, Y., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances. [Link]

- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

- Polo, A. A., & Gellman, S. H. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

- Tackett, B. (n.d.).

- Komaravolu, Y., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid deriva. RSC Publishing. [Link]

- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

- Johnson, L. M., & Gellman, S. H. (2008). β-Peptides as inhibitors of protein–protein interactions. Current Opinion in Chemical Biology. [Link]

- Vágner, J., et al. (2015). Fmoc Solid Phase Peptide Synthesis. Methods in Molecular Biology. [Link]

- ResearchGate. Amyloid Beta-Peptides and Drug Discovery.

- White, K. M., & Rosales, A. M. (2024). Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation. International Journal of Molecular Sciences. [Link]

- Pérez-Ràfols, C., et al. (2024). Peptide-based drug discovery through artificial intelligence: towards an autonomous design of therapeutic peptides.

- North, M. (2000). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Journal of Peptide Science. [Link]

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

- Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Unnamed Author. (2026). Optimizing Peptide Synthesis: The Advantages of Fmoc-beta-chloro-L-alanine. Bloem. [Link]

- Gayo, L. M., & Suto, M. J. (1997). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. Tetrahedron Letters. [Link]

Sources

- 1. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. phenomenex.com [phenomenex.com]

- 9. Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Role of Fmoc-L-beta-homoalanine in Beta-Peptide Design

Abstract

In the evolving landscape of peptidomimetics and drug discovery, beta-peptides have emerged as a promising class of molecules due to their unique structural properties and remarkable resistance to proteolytic degradation. A critical building block in the synthesis of these novel structures is Fmoc-L-beta-homoalanine. This technical guide provides an in-depth exploration of the role of this compound in beta-peptide design, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into the fundamental properties of this amino acid derivative, its impact on the secondary structure of beta-peptides, and provide detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Introduction: The Significance of Beta-Peptides

While traditional peptides are composed of alpha-amino acids, beta-peptides are polymers of beta-amino acids, which contain an additional carbon atom in their backbone.[] This seemingly minor alteration has profound implications for the peptide's structure and function. Beta-peptides can adopt stable, well-defined secondary structures, such as helices and sheets, that are distinct from those of alpha-peptides.[2][3] This structural diversity, coupled with their inherent resistance to enzymatic degradation, makes beta-peptides highly attractive candidates for the development of novel therapeutics.[2][4]

The design and synthesis of beta-peptides with specific biological activities is a key area of research.[4] One of the fundamental building blocks enabling this research is N-α-Fmoc-L-beta-homoalanine.

This compound: A Key Building Block

This compound, also known as (S)-3-(Fmoc-amino)-butyric acid, is a derivative of the beta-amino acid L-beta-homoalanine.[5] The key features of this compound are the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the chiral center at the beta-carbon.

| Property | Value | Reference |

| CAS Number | 193954-26-6 | [5][6] |

| Molecular Formula | C19H19NO4 | [5][6][7] |

| Molecular Weight | 325.36 g/mol | [5][7] |

| Appearance | White to off-white powder | [5] |

| Purity | ≥ 99.5% (Chiral HPLC) | [5] |

| Storage | 0 - 8 °C | [5] |

The Fmoc group is a base-labile protecting group, crucial for preventing unwanted reactions at the N-terminus during peptide synthesis.[8] Its removal under mild basic conditions, typically with piperidine, is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS).[9][10]

The Influence of L-beta-homoalanine on Beta-Peptide Secondary Structure

The incorporation of L-beta-homoalanine into a peptide chain significantly influences its conformational preferences. The additional methylene group in the backbone provides greater flexibility compared to alpha-amino acids, yet it also predisposes the peptide to adopt specific, stable secondary structures.

Helical Structures

Beta-peptides, particularly those composed of β³-amino acids like L-beta-homoalanine, have a strong propensity to form stable helices, most notably the 14-helix.[11] This helical structure is characterized by a 14-membered hydrogen-bonded ring formed between the C=O group of residue i and the N-H group of residue i+3. The stability of these helices, even in short peptides, is a key advantage in designing structured peptidomimetics.[11] The alanine side chain (a methyl group) of L-beta-homoalanine is known to be a strong helix former.[12]

Beta-Sheet Structures

In addition to helices, beta-peptides can also form stable beta-sheet structures.[13] The extended conformation of the beta-amino acid backbone facilitates the formation of intermolecular hydrogen bonds, leading to the assembly of well-ordered sheet-like architectures.[14] The specific sequence and stereochemistry of the beta-amino acids, including L-beta-homoalanine, dictate the preference for parallel or anti-parallel sheet formation.[13] The incorporation of beta-amino acids can also be used to stabilize beta-sheet structures in mixed alpha/beta-peptides.[15]

Methodologies: Solid-Phase Peptide Synthesis (SPPS) with this compound

The synthesis of beta-peptides is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[16][17] This technique involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9][18]

Core Workflow of Fmoc-SPPS

The following diagram illustrates the fundamental cycle of Fmoc-SPPS.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol for a Single Coupling Cycle

This protocol outlines the steps for incorporating one this compound residue into a peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

This compound (3-5 equivalents)

-

Coupling Reagent (e.g., HBTU, 3-5 equivalents)

-

Base (e.g., DIPEA, 6-10 equivalents)

-

Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add fresh deprotection solution and agitate for 10-15 minutes.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling:

-

In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

-

Add the base (e.g., DIPEA) to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

-

Wash with DCM (2-3 times) and then DMF (2-3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

-

-

Repeat: Proceed to the deprotection step for the next amino acid in the sequence.

Applications in Drug Discovery and Development

The unique properties of beta-peptides containing L-beta-homoalanine make them valuable in various therapeutic areas.

-

Antimicrobial Peptides: The amphipathic helical structures that can be formed are effective in disrupting bacterial membranes.[4]

-

Enzyme Inhibitors: The constrained conformations can mimic the transition state of enzymatic reactions, leading to potent and selective inhibitors.[5]

-

Protein-Protein Interaction Modulators: Beta-peptides can be designed to mimic alpha-helical domains involved in protein-protein interactions, offering a strategy to disrupt these interactions in disease pathways.[19]

-

Bioconjugation: The modified backbone can be used for the site-specific attachment of drugs or imaging agents.[5]

Conclusion

This compound is a cornerstone in the field of beta-peptide design. Its ability to induce stable secondary structures, combined with the robustness of Fmoc-based solid-phase peptide synthesis, provides a powerful platform for creating novel peptidomimetics. As our understanding of the structural and functional properties of beta-peptides continues to grow, the importance of key building blocks like this compound in the development of next-generation therapeutics will undoubtedly increase.

References

- Hlebowicz, E., Andersen, A. J., Andersson, L., & Moss, B. A. (2005). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Research, 65(1), 90–97. [Link]

- Obkircher, M., et al. (2008). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. Amino Acids, 34(3), 519-522.

- Fülöp, F., & Kiss, L. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1084–1087. [Link]

- Kohn, W. D., & Hodges, R. S. (2003). Polyalanine-Based Peptides as Models for Self-Associated β-Pleated-Sheet Complexes. Biochemistry, 42(36), 10730–10739. [Link]

- Tooth Fairy Tutor. (2022, May 30). Beta Conformation of Peptides | Biochemistry [Video]. YouTube. [Link]

- Wikipedia. (n.d.). Peptide.

- Castelletto, V., et al. (2020). Elucidating β-Sheet Ordering in Lipopeptides Bearing Lysine-Rich Tripeptide Sequences: Fibrils versus Nanotapes. The Journal of Physical Chemistry B, 124(30), 6511–6520. [Link]

- Chem-Station. (2026, January 7). Optimizing Peptide Synthesis: The Advantages of Fmoc-beta-chloro-L-alanine. [Link]

- Gellman, S. H. (2001). Design and synthesis of beta-peptides with biological activity. Accounts of Chemical Research, 34(10), 755–763. [Link]

- Pavone, V., et al. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers, 32(2), 173–183. [Link]

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Seebach, D., et al. (1996). β-amino acids as secondary structure inducers in peptides. Helvetica Chimica Acta, 79(4), 913-941.

- Singh, T. P., & Kaur, P. (2000). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Progress in Biophysics and Molecular Biology, 74(3-5), 163–188. [Link]

- Miller, S. J., et al. (2016). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 138(41), 13589–13600. [Link]

- National Center for Biotechnology Information. (n.d.). (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid. PubChem.

- van der Wijst, T. C. R., et al. (2010). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability.

- Sukopp, M. (2004). NMR structural characterization of beta-amyloid peptides and their inhibitors.

- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Akram, M., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 804. [Link]

- Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

- Chen, Y., et al. (2023). Development of a Double-Stapled Peptide Stabilizing Both α-Helix and β-Sheet Structures for Degrading Transcription Factor AR-V7. JACS Au, 3(10), 2748–2761. [Link]

- Hlebowicz, E., et al. (2005). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Research, 65(1), 90-97.

- Wang, P. S. P., & Schepartz, A. (2016). β-Peptide bundles: Design. Build. Analyze. Biosynthesize.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

- Chakrabartty, A., & Baldwin, R. L. (1995). Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions. Protein Science, 4(12), 2412–2422. [Link]

- Dolgikh, D. A., & Ptitsyn, O. B. (2016). Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine.

- Sadowsky, J. D., et al. (2007). (r/β+r)-Peptide Antagonists of BH3 Domain/Bcl-xL Recognition. Journal of the American Chemical Society, 129(1), 139–154. [Link]

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. β-Peptide bundles: Design. Build. Analyze. Biosynthesize. - Chemical Communications (RSC Publishing) [pubs.rsc.org]